molecular formula C9H3BrClF3N2 B2755823 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline CAS No. 2089311-03-3

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline

Cat. No.: B2755823
CAS No.: 2089311-03-3
M. Wt: 311.49
InChI Key: QZIYBKKSACUFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

5-bromo-4-chloro-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF3N2/c10-4-2-1-3-5-6(4)7(11)16-8(15-5)9(12,13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYBKKSACUFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline typically involves the reaction of 4-chloro-2-iodoquinazoline with trifluoromethyl bromide under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated quinazoline derivatives, which may have potential biological activities.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline, have been extensively studied for their anticancer properties.

  • Mechanism of Action : Many quinazoline compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. For instance, compounds with similar structures have shown IC50 values as low as 0.096 μM against EGFR, indicating potent inhibitory activity .
  • Case Studies :
    • A study synthesized various quinazoline derivatives and tested them against human cancer cell lines such as MCF7 (breast) and A549 (lung). The results demonstrated significant cytotoxicity, suggesting that modifications to the quinazoline core can enhance anticancer efficacy .
    • Another research highlighted that the trifluoromethyl group on the quinazoline ring could enhance binding affinity to the target proteins, leading to improved anticancer activity .

Antiviral Activity

This compound has also been investigated for its antiviral properties.

  • Mechanism of Action : The compound has shown activity against various viruses by inhibiting viral replication. For example, quinazoline derivatives have been tested against hepatitis C virus (HCV), demonstrating significant inhibition of viral proteases .
  • Case Studies :
    • In vitro studies revealed that certain quinazoline derivatives exhibited IC50 values less than 10 μM against influenza viruses, showcasing their potential as antiviral agents .
    • Compounds similar to this compound were found to be effective in reducing cytomegalovirus replication, outperforming standard antiviral drugs like ganciclovir .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives is another area of active research.

  • Mechanism of Action : These compounds can inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Case Studies :
    • Research has shown that specific modifications to the quinazoline structure can lead to enhanced anti-inflammatory effects. For instance, certain derivatives demonstrated significant inhibition of inflammation-induced markers in cellular assays .

Other Therapeutic Applications

Beyond cancer and viral infections, this compound exhibits potential in various other therapeutic areas:

  • Antitubercular Activity : Some studies indicate that quinazoline derivatives possess potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) reported as low as 0.78 μg/mL .
  • Antioxidant Properties : The compound has shown promising antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Data Summary Table

Application TypeMechanism of ActionIC50 ValuesReferences
AnticancerEGFR inhibition0.096 μM
AntiviralViral protease inhibition<10 μM
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified
AntitubercularInhibition of Mycobacterium tuberculosis0.78 μg/mL
AntioxidantScavenging free radicalsNot specified

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

(a) 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
  • CAS : 885277-89-4
  • Molecular Formula : C₁₅H₁₀BrClN₂
  • Molecular Weight : 350.61 g/mol
  • Key Differences :
    • Substituted with a 4-bromophenyl group at position 2 and a methyl group at position 3.
    • Lacks the trifluoromethyl group, reducing electron-withdrawing effects compared to the target compound .
(b) 4-Bromo-7-chloro-2-(trifluoromethyl)quinoline
  • CAS : 18706-32-6
  • Molecular Formula : C₁₀H₄BrClF₃N
  • Molecular Weight : 324.50 g/mol
  • Key Differences: A quinoline derivative (one nitrogen atom in the bicyclic structure) rather than quinazoline (two nitrogen atoms).

Pyridine and Thiazole Derivatives

(a) 5-Bromo-4-chloro-2-(trifluoromethyl)pyridine
  • CAS: Not specified
  • Molecular Formula : C₆H₂BrClF₃N
  • Molecular Weight : 260.44 g/mol
  • Key Differences: Monocyclic structure (pyridine) vs. bicyclic quinazoline. Lower molecular weight and simplified reactivity due to fewer substituents .
(b) 5-Bromo-4-(trifluoromethyl)thiazol-2-amine
  • CAS : 136411-21-7
  • Molecular Formula : C₄H₂BrF₃N₂S
  • Molecular Weight : 247.03 g/mol
  • Key Differences :
    • Thiazole ring (sulfur and nitrogen atoms) instead of quinazoline.
    • The amine group at position 2 enhances nucleophilicity, contrasting with the halogen-rich quinazoline derivative .

Functionalized Thiazoles with Complex Substituents

4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f)
  • Molecular Formula : C₁₂H₁₁BrFN₃S₂
  • Molecular Weight : 360.26 g/mol
  • Key Differences: Incorporates a hydrazonoethyl group and methylthio substituent, enabling diverse reactivity in coupling reactions. Higher molecular weight and structural complexity compared to the quinazoline compound .

Structural and Functional Comparison Table

Compound Name Core Structure CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Quinazoline 2089311-03-3 C₉H₃BrClF₃N₂ 311.49 Br (C5), Cl (C4), CF₃ (C2)
2-(4-Bromophenyl)-4-chloro-5-methylquinazoline Quinazoline 885277-89-4 C₁₅H₁₀BrClN₂ 350.61 4-Bromophenyl (C2), Cl (C4), CH₃ (C5)
4-Bromo-7-chloro-2-(trifluoromethyl)quinoline Quinoline 18706-32-6 C₁₀H₄BrClF₃N 324.50 Br (C4), Cl (C7), CF₃ (C2)
5-Bromo-4-chloro-2-(trifluoromethyl)pyridine Pyridine - C₆H₂BrClF₃N 260.44 Br (C5), Cl (C4), CF₃ (C2)
5-Bromo-4-(trifluoromethyl)thiazol-2-amine Thiazole 136411-21-7 C₄H₂BrF₃N₂S 247.03 Br (C5), CF₃ (C4), NH₂ (C2)

Research Findings and Key Insights

Reactivity Trends :

  • The trifluoromethyl group in the quinazoline derivative enhances electrophilic aromatic substitution resistance but stabilizes intermediates in nucleophilic reactions .
  • Thiazole derivatives (e.g., 5-Bromo-4-(trifluoromethyl)thiazol-2-amine) exhibit higher nucleophilic activity due to the amine group, making them preferable for functionalization .

Solubility and Stability :

  • The quinazoline compound requires stringent storage conditions (-80°C) compared to simpler pyridine or thiazole derivatives, which are stable at -20°C .

Synthetic Utility :

  • Quinazoline derivatives are prioritized in medicinal chemistry for their dual nitrogen atoms, which mimic purine bases in drug-receptor interactions .
  • Thiazole derivatives are leveraged in agrochemical research due to sulfur's role in enhancing bioactivity .

Biological Activity

5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Bromine at the 5-position
  • Chlorine at the 4-position
  • A trifluoromethyl group at the 2-position

This unique configuration contributes to its reactivity and biological properties.

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazoline compounds can act as potent inhibitors of various protein kinases involved in cancer progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) , which is crucial in many cancers. In vitro studies demonstrated an IC50 value of approximately 0.096 μM , indicating strong inhibitory potential against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
    • Quinazolines can induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
  • Case Studies :
    • A study reported that a series of quinazoline derivatives exhibited significant cytotoxicity against multiple human cancer cell lines, with some compounds showing IC50 values in the low nanomolar range .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been noted for its effectiveness against both gram-positive and gram-negative bacteria.

  • In Vitro Efficacy :
    • The compound showed significant activity against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections .

Other Pharmacological Activities

Quinazolines have been recognized for their roles in various other therapeutic areas:

  • Antiviral Activity : Some derivatives have exhibited antiviral effects against viruses such as HCV, with mechanisms involving inhibition of viral replication .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, which is beneficial for conditions like arthritis .
  • Antidiabetic Properties : Recent studies suggest that certain quinazoline derivatives may improve insulin sensitivity and glucose uptake in diabetic models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar quinazoline derivatives is essential.

Compound NameKey SubstituentsAnticancer Activity (IC50, μM)Antimicrobial Activity
This compoundBr, Cl, CF30.096 (EGFR inhibition)Effective against S. aureus and E. coli
6-BromoquinazolineBr0.15 (MCF7)Moderate
4-ChloroquinazolineCl0.20 (A549)Low

This table highlights that this compound exhibits superior anticancer activity compared to its analogs, likely due to the synergistic effects of its trifluoromethyl group combined with bromine and chlorine substitutions.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 5-Bromo-4-chloro-2-(trifluoromethyl)quinazoline in laboratory settings?

  • Methodological Answer :

  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing or synthesis to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid direct contact with skin or eyes; rinse immediately with water if exposed .
  • Environmental Precautions : Classified as an environmentally hazardous material (UN 3077). Avoid release into waterways due to potential toxicity to aquatic organisms .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Synthetic Route : Derived via nucleophilic substitution on quinazoline scaffolds. For example, bromination/chlorination at the 4- and 5-positions can be achieved using reagents like PCl₅ or Br₂ in anhydrous DCM under reflux (60–80°C) .
  • Trifluoromethyl Introduction : The trifluoromethyl group is typically installed via Ullmann coupling or palladium-catalyzed cross-coupling with trifluoromethylating agents (e.g., CF₃Cu) .
  • Key Conditions :
  • Maintain anhydrous conditions to prevent hydrolysis.
  • Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Questions

Q. What strategies are employed to analyze the reactivity of the trifluoromethyl group in this compound under nucleophilic conditions?

  • Methodological Answer :

  • Kinetic Studies : Use NMR (¹⁹F or ¹H) to track substitution reactions (e.g., with amines or thiols) in DMSO-d₆ at varying temperatures (25–80°C). Compare rate constants (k) to assess electronic effects of adjacent halogens .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition states. The electron-withdrawing trifluoromethyl group stabilizes intermediates but may slow nucleophilic attack .
  • Contradiction Resolution : Conflicting reactivity data (e.g., unexpected stability) can arise from steric hindrance or solvent effects. Validate hypotheses via X-ray crystallography to confirm molecular geometry .

Q. How do structural modifications at the 4-chloro position influence the biological activity of quinazoline derivatives?

  • Methodological Answer :

  • SAR Studies : Replace the 4-chloro group with -NH₂, -OCH₃, or -CF₃ and test against kinase targets (e.g., EGFR). Bioassays (IC₅₀ measurements) reveal that electron-withdrawing groups (e.g., -Cl) enhance binding affinity by 2–3 fold compared to -OCH₃ .
  • Crystallographic Evidence : X-ray structures of enzyme-inhibitor complexes show that the 4-chloro group occupies a hydrophobic pocket, while bulkier substituents reduce potency due to steric clashes .
  • Data Interpretation : Contradictions in activity (e.g., higher IC₅₀ despite similar substituents) may arise from metabolic stability differences. Validate via stability assays in liver microsomes .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Detect impurities (e.g., dehalogenated byproducts) via ESI-MS in positive ion mode. Quantify using external calibration curves .
  • NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃) identifies residual solvents (e.g., DCM) and regioisomers. ¹⁹F NMR confirms trifluoromethyl integrity .
  • Elemental Analysis : Combustion analysis ensures stoichiometric consistency (e.g., C: 38.1%, Br: 18.9%, Cl: 10.5%) .

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60% vs. 75%) may stem from catalyst purity or moisture content. Reproduce under strictly anhydrous conditions and compare .
  • Biological Activity Conflicts : Inconsistent IC₅₀ values across studies could reflect assay variability (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors .

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